molecular formula C10H10N2O3 B2403073 2-Oxo-4-phenylimidazolidine-4-carboxylic acid CAS No. 2248315-61-7

2-Oxo-4-phenylimidazolidine-4-carboxylic acid

Cat. No.: B2403073
CAS No.: 2248315-61-7
M. Wt: 206.201
InChI Key: VHGAWAVZPFVCOK-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylimidazolidine-4-carboxylic acid is a heterocyclic compound that features an imidazolidine ring with a phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenylimidazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylglycine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenylimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the imidazolidine ring.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the imidazolidine ring.

Scientific Research Applications

2-Oxo-4-phenylimidazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Oxo-4-phenylimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-methylimidazolidine-4-carboxylic acid
  • 2-Oxo-4-ethylimidazolidine-4-carboxylic acid
  • 2-Oxo-4-benzylimidazolidine-4-carboxylic acid

Uniqueness

2-Oxo-4-phenylimidazolidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the imidazolidine ring.

Properties

IUPAC Name

2-oxo-4-phenylimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-8(14)10(6-11-9(15)12-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGAWAVZPFVCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)N1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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